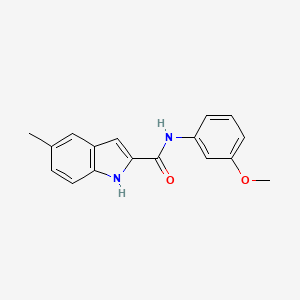
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features both oxadiazole and thiadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the oxadiazole and thiadiazole rings, followed by their coupling to form the final compound.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Thiadiazole Ring: The thiadiazole ring is typically formed by the reaction of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves the coupling of the oxadiazole and thiadiazole intermediates with a butanamide moiety under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole or thiadiazole rings to their corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole and thiadiazole rings can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide
Uniqueness
The uniqueness of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group on the thiadiazole ring can affect the compound’s lipophilicity, stability, and interaction with molecular targets, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C17H19N5O2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H19N5O2S/c1-2-7-15-20-21-17(25-15)18-13(23)10-6-11-14-19-16(22-24-14)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,18,21,23) |
InChI Key |
JEXRJHCEPAGWQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpropyl 4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11368647.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11368653.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B11368655.png)

![ethyl 4-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate](/img/structure/B11368676.png)
![N-(4-chlorophenyl)-5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11368682.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B11368687.png)
![2-(4-methoxyphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B11368689.png)

![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11368701.png)
![3-(benzylsulfonyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11368708.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B11368715.png)
![2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11368718.png)
![2-(2,3-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B11368731.png)
